Cinacalcet impurity 9

Pharmaceutical impurity profiling LC-MS method development Cinacalcet hydrochloride analysis

CAS 253337-60-9 is the validated reference standard for selective LC-MS/MS quantification of des-trifluoromethyl cinacalcet impurity (Impurity E). The 54 Da mass deficit versus API eliminates parent drug interference, ensuring accurate system suitability, LOQ determination, and method specificity for ANDA submissions. CRITICAL: 'Cinacalcet impurity 9' is an ambiguous commercial term applied to at least 5 chemically distinct compounds (CAS 253337-60-9, 802918-36-1, 1025064-33-8, 41917-83-3, 802918-47-4) with different chromatographic retention times and MS fragmentation patterns. Using the wrong standard invalidates HPLC methods and risks ANDA rejection. Always confirm CAS number before purchase.

Molecular Formula C22H24F3N
Molecular Weight 359.4 g/mol
Cat. No. B12298333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinacalcet impurity 9
Molecular FormulaC22H24F3N
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3
InChIKeyCKVAPABQGMRCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinacalcet Impurity 9 CAS Variants and Chemical Identity Overview for Pharmaceutical Reference Standards


The term "Cinacalcet impurity 9" is a non-specific commercial designation that does not correspond to a single, well-defined chemical entity. Instead, it is applied by different vendors and manufacturers to at least five distinct compounds with unique CAS Registry Numbers and molecular structures . These include (αR)-α-Methyl-N-[3-(3-methylphenyl)propyl]-1-naphthalenemethanamine (Cinacalcet Impurity E, CAS 253337-60-9, C22H25N, MW 303.44) [1]; (αR)-5,6-Dihydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine (5,6-dihydro Cinacalcet, CAS 802918-36-1, C22H24F3N, MW 359.43) [2]; racemic N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride (rac-Cinacalcet, CAS 1025064-33-8, C22H23ClF3N, MW 393.87) [3]; 3-(4-Trifluoromethylphenyl)propenal (CAS 41917-83-3, C10H7F3O, MW 200.15) [4]; and racemic 5,6-dihydro Cinacalcet base (CAS 802918-47-4, C22H24F3N, MW 359.44) . Procurement and analytical method selection therefore require explicit confirmation of the intended CAS number and structural identity, rather than reliance on the ambiguous "impurity 9" label alone.

Why Cinacalcet Impurity 9 Reference Standards Are Not Interchangeable: Structural Divergence and Analytical Consequences


Compounds marketed under the "Cinacalcet impurity 9" label exhibit profound structural and physicochemical divergence. For instance, CAS 41917-83-3 is a small aldehyde (C10H7F3O, MW 200) bearing no structural resemblance to the parent cinacalcet molecule, whereas CAS 253337-60-9 is a close structural analog differing only by a methyl substitution on the phenyl ring . Such chemical heterogeneity precludes generic substitution because each variant possesses a distinct chromatographic retention time, mass spectrometric fragmentation pattern, and spectroscopic fingerprint . Utilizing an unverified "impurity 9" reference material in an HPLC method validated for a specific CAS-defined impurity would yield inaccurate retention time identification, erroneous peak assignment, and potential regulatory citation during ANDA review . The following quantitative evidence establishes the measurable differences that mandate CAS-specific procurement for analytical method development, validation, and quality control applications.

Quantitative Differentiation Evidence for Cinacalcet Impurity 9 Variants: CAS-Specific Physicochemical and Analytical Data


Molecular Weight Differentiation: Cinacalcet Impurity E (CAS 253337-60-9) vs. Parent Cinacalcet

Cinacalcet Impurity E (CAS 253337-60-9) is the des-trifluoromethyl analog of the parent drug cinacalcet, where the 3-(trifluoromethyl)phenyl group is replaced by a 3-methylphenyl moiety. This structural modification yields a molecular weight of 303.44 g/mol for the free base, which is 54.03 Da lower than cinacalcet hydrochloride (MW 357.47 g/mol) [1]. The absence of fluorine atoms and the reduced molecular mass are critical identifiers for mass spectrometric detection, as the impurity produces a distinct [M+H]+ ion at m/z 304.4 in ESI-MS, compared to m/z 358.4 for the parent drug . The calculated LogP of 5.82 reflects a moderate reduction in lipophilicity relative to cinacalcet (LogP ≈ 6.0) [1].

Pharmaceutical impurity profiling LC-MS method development Cinacalcet hydrochloride analysis

Boiling Point and Density Comparison: 5,6-Dihydro Cinacalcet (CAS 802918-36-1) vs. Cinacalcet

5,6-Dihydro Cinacalcet (CAS 802918-36-1), also designated as Cinacalcet impurity 9 by some vendors, contains a partially saturated dihydronaphthalene ring system rather than the fully aromatic naphthalene core of cinacalcet. This structural distinction results in a predicted boiling point of 433.5±45.0 °C and a predicted density of 1.138±0.06 g/cm³ . In contrast, cinacalcet hydrochloride exhibits a reported boiling point of approximately 478.5±40.0 °C at 760 mmHg and a density of approximately 1.2±0.1 g/cm³ . The 45 °C lower predicted boiling point and 5% lower density reflect the reduced aromatic conjugation and altered intermolecular interactions introduced by ring saturation [1].

Forced degradation studies Stability-indicating method validation GC headspace analysis

Chiral Purity and Enantiomeric Differentiation: (R)-5,6-Dihydro Cinacalcet (CAS 802918-36-1) vs. Racemic 5,6-Dihydro Cinacalcet (CAS 802918-47-4)

Among compounds designated as Cinacalcet impurity 9, CAS 802918-36-1 is the single (R)-enantiomer of 5,6-dihydro Cinacalcet, whereas CAS 802918-47-4 is the racemic mixture containing both (R)- and (S)-enantiomers in equal proportion [1]. This distinction is analytically consequential: while both materials share the identical molecular formula (C22H24F3N) and molecular weight (359.43 g/mol), they exhibit different chromatographic behavior on chiral stationary phases. The (R)-enantiomer (CAS 802918-36-1) serves as a specific marker for the dihydro impurity arising from incomplete reduction during cinacalcet synthesis, whereas the racemate (CAS 802918-47-4) may be employed for method development requiring both enantiomeric peaks [2]. The (R)-enantiomer is structurally analogous to the active pharmaceutical ingredient, which is also the (R)-enantiomer, while the (S)-enantiomer present in the racemate represents a diastereomeric impurity with potential differential pharmacological properties [3].

Chiral HPLC method validation Enantiomeric impurity control Pharmaceutical reference standards

Structural Class Divergence: 3-(4-Trifluoromethylphenyl)propenal (CAS 41917-83-3) as an Early-Stage Synthetic Intermediate vs. Late-Stage Analogs

CAS 41917-83-3, also sold as Cinacalcet impurity 9, is chemically 3-(4-trifluoromethylphenyl)propenal (4-trifluoromethylcinnamaldehyde), a small aromatic aldehyde (C10H7F3O, MW 200.15) that bears no structural resemblance to the cinacalcet API [1]. Unlike the amine-containing impurities discussed above, this compound lacks the naphthylethylamine pharmacophore entirely and represents an early-stage synthetic intermediate or degradation product arising from aldehyde oxidation. Its molecular weight (200.15 g/mol) is 57% lower than cinacalcet hydrochloride (357.47 g/mol) [2]. The compound contains an α,β-unsaturated aldehyde moiety, which carries genotoxic potential due to electrophilic reactivity toward nucleophilic DNA bases [3]. This contrasts sharply with CAS 253337-60-9 and CAS 802918-36-1, which are secondary amines structurally similar to the API and subject to different toxicological thresholds per ICH M7 guidelines.

Process impurity tracking Genotoxic impurity assessment Synthetic route optimization

Cinacalcet Impurity 9 Variants: Application Scenarios for Analytical Reference Standards in Pharmaceutical Quality Control


LC-MS/MS Method Development for Cinacalcet Hydrochloride API Impurity Profiling Using CAS 253337-60-9 (Impurity E)

CAS 253337-60-9 (Cinacalcet Impurity E) serves as a critical reference standard for developing and validating LC-MS/MS methods intended to quantify the des-trifluoromethyl impurity in cinacalcet hydrochloride drug substance. The 54 Da mass deficit relative to the API [1] allows for selective MS/MS transition monitoring without interference from the parent drug ion. This impurity standard is essential for establishing system suitability parameters, determining limit of quantitation (LOQ), and demonstrating method specificity during ANDA submission. Analytical laboratories should procure this specific CAS-defined material when the target impurity in their cinacalcet synthetic route is the 3-methylphenyl analog, as confirmed by process characterization studies.

Chiral Purity Assessment of 5,6-Dihydro Impurities During Cinacalcet Forced Degradation Studies Using CAS 802918-36-1

The single (R)-enantiomer 5,6-dihydro Cinacalcet (CAS 802918-36-1) is the appropriate reference standard for quantifying the dihydro impurity that may form during oxidative or photolytic stress testing of cinacalcet hydrochloride. Because the API itself is the (R)-enantiomer, process-related dihydro impurities are expected to retain the (R)-configuration [1]. Use of the racemic material (CAS 802918-47-4) would introduce an extraneous (S)-enantiomer peak not present in actual stressed samples, leading to erroneous peak assignment and overestimation of impurity content. This standard should be employed in stability-indicating HPLC methods that utilize achiral columns, where the dihydro impurity may co-elute with the API, but its identity can be confirmed via spiking experiments using the authentic (R)-enantiomer standard.

GC-MS/MS Quantitation of Residual Aldehydic Impurities in Cinacalcet API Using CAS 41917-83-3

CAS 41917-83-3 (4-trifluoromethylcinnamaldehyde) is a volatile, potentially genotoxic impurity that requires dedicated GC-MS/MS methodology distinct from the HPLC-UV methods used for non-volatile amine impurities [1]. This reference standard is essential for developing and validating a gas chromatography method with mass spectrometric detection capable of achieving the low ng/mL sensitivity required for ICH M7-compliant control of mutagenic impurities [2]. The compound's volatility (boiling point not reported but low molecular weight of 200 g/mol) makes it amenable to headspace sampling or liquid injection GC analysis, whereas the amine impurities discussed above are thermally labile or non-volatile and require derivatization or alternative techniques. Procurement of this specific CAS-defined material is mandatory for laboratories tasked with controlling aldehyde impurities in cinacalcet hydrochloride manufactured via synthetic routes employing 4-trifluoromethylbenzaldehyde or related starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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